
N,N'''-1,18-Octadecanediylbisguanidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride is a chemical compound with the molecular formula C20H46Cl2N6. It is known for its unique structure, which includes a long aliphatic chain and guanidine groups. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride typically involves the reaction of octadecane-1,18-diamine with guanidine hydrochloride under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In an industrial setting, the production of N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form corresponding reduced products.
Substitution: The guanidine groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of substituted guanidine compounds .
Scientific Research Applications
N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the formulation of certain industrial products, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The guanidine groups in the compound can form hydrogen bonds and electrostatic interactions with these targets, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N,N’‘’-1,12-Dodecanediylbisguanidine dihydrochloride
- N,N’‘’-1,16-Hexadecanediylbisguanidine dihydrochloride
- N,N’‘’-1,14-Tetradecanediylbisguanidine dihydrochloride
Uniqueness
N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride is unique due to its longer aliphatic chain compared to similar compoundsThe longer chain may enhance its hydrophobic interactions and affect its solubility and stability in various environments .
Properties
CAS No. |
63885-28-9 |
|---|---|
Molecular Formula |
C20H46Cl2N6 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[18-(diaminomethylideneamino)octadecyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C20H44N6.2ClH/c21-19(22)25-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-26-20(23)24;;/h1-18H2,(H4,21,22,25)(H4,23,24,26);2*1H |
InChI Key |
TWAHCNDVUBUNLX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCN=C(N)N)CCCCCCCCN=C(N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


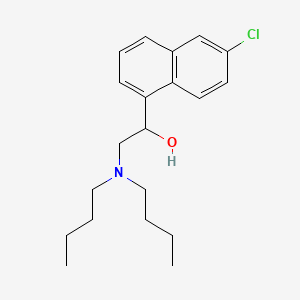
![N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B13780043.png)


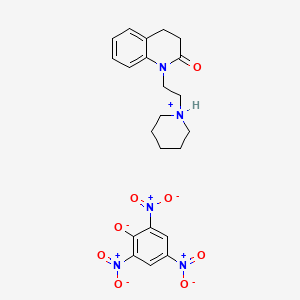
![4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13780062.png)
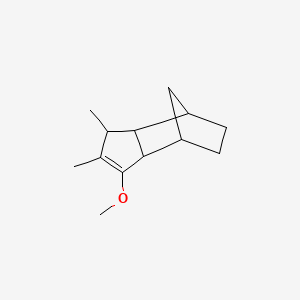
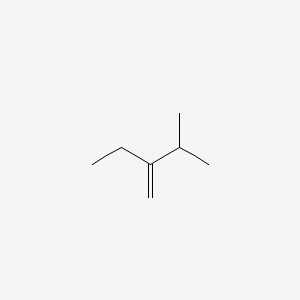
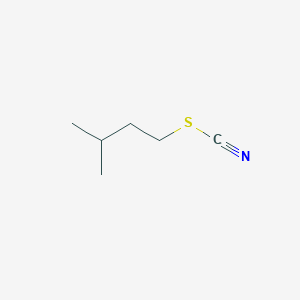
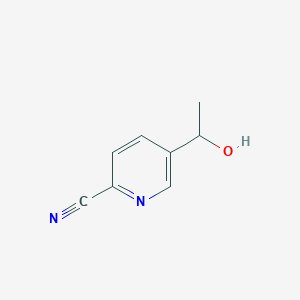
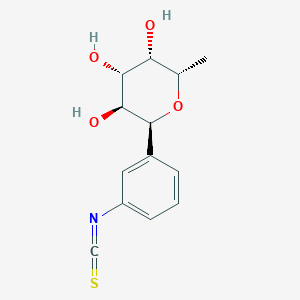
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)

![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride](/img/structure/B13780102.png)
